![molecular formula C11H14N4 B2495555 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole CAS No. 883012-17-7](/img/structure/B2495555.png)

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

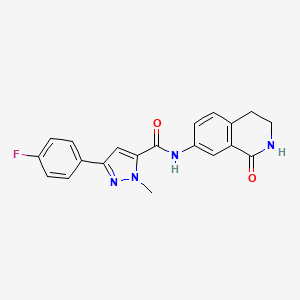

Tetrazoles are a class of synthetic heterocycles with numerous applications across various fields, including medicinal chemistry, coordination chemistry, and materials science. They are recognized for their versatility, serving as bioisosteres for carboxylic acids and amines, and for their unique physical and chemical properties.

Synthesis Analysis

The synthesis of tetrazole derivatives typically involves [3+2] cycloaddition reactions, utilizing azides and nitriles or alkenes as starting materials. An efficient synthesis of new 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles was achieved via [3+2] cycloaddition reaction, demonstrating the synthetic accessibility of tetrazole derivatives (Santos et al., 2012).

Molecular Structure Analysis

X-ray crystallography studies reveal the detailed molecular structures of tetrazole derivatives, showing that these compounds can adopt various conformations based on substituent effects. For instance, the crystal structure of two tetrazole derivatives provided insights into their molecular orientation and intermolecular hydrogen bonding patterns (Al-Hourani et al., 2015).

科学的研究の応用

Luminescence Sensing

- Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, closely related to the queried compound, demonstrate potential as fluorescence sensors for benzaldehyde-based derivatives. These compounds show selective sensitivity to benzaldehyde and its derivatives, highlighting their applicability in chemical sensing technologies (Shi et al., 2015).

Crystal Structure and Docking Studies

- Tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been structurally analyzed via X-ray crystallography. These compounds offer insights into molecular interactions and potential applications in drug design, given their interactions within the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).

Synthesis and Functionalization

- 5-Substituted tetrazoles are noted for their extensive use in organic and medicinal chemistry due to their advantageous properties as intermediates in synthesis and activators in oligonucleotide synthesis. Their role as non-classical bioisosteres of carboxylic acids offers significant potential in drug design (Roh et al., 2012).

Applications in Medicinal Chemistry

- The tetrazole structure, including 5-substituted derivatives, is integral in medicinal chemistry, often used as isosteres for various functional groups. This includes applications as replacements for carboxylic acids and amines, underscoring their versatility in drug design (Reed & Jeanneret, 2021).

Organometallic Complexes

- Complexes involving dimethylpyrazole-substituted tetrathiafulvalene ligands exhibit sequential oxidation processes, suggesting potential applications in electronic and redox-responsive systems (Xiong et al., 2012).

Isotopic Effects and Tautomerism

- The isotopic effect on tautomeric behaviors of 5-substituted tetrazoles, including those with dimethylphenyl groups, has been investigated, providing insights relevant to chemical and pharmaceutical research (Pesyan, 2011).

Safety and Hazards

As with any chemical compound, handling “5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole” would require appropriate safety precautions. Tetrazoles can be explosive, so they should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

将来の方向性

The use of tetrazoles in medicinal chemistry is a growing field, and there may be potential for “5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole” to be explored in this context. Future research could involve studying the biological activity of this compound and its potential uses in drug design .

特性

IUPAC Name |

5-[(3,4-dimethylphenyl)methyl]-2-methyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8-4-5-10(6-9(8)2)7-11-12-14-15(3)13-11/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCSTSYXUVBUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=NN(N=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495472.png)

![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)

![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)

![[(3,5-Dichlorophenyl)phenylmethyl]piperazine](/img/structure/B2495481.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495482.png)

![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)

![[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2495487.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2495488.png)